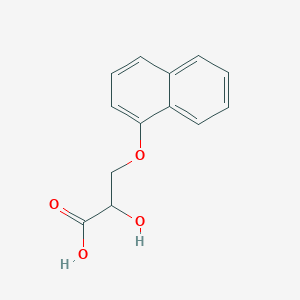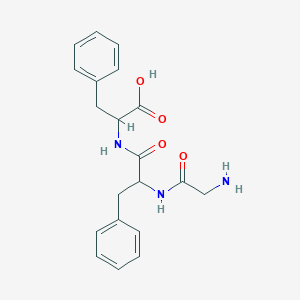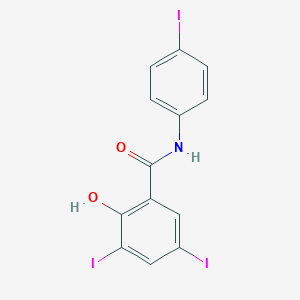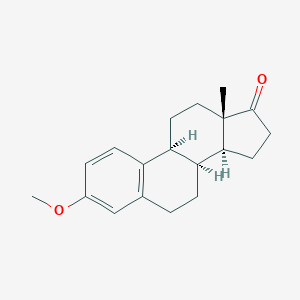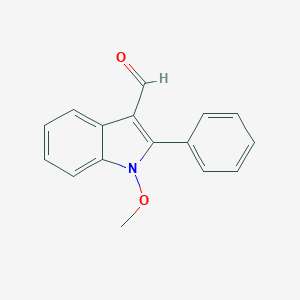
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and undergo nucleophilic addition reactions with various electrophiles. It can also undergo oxidation reactions to form various oxidation products.
Biochemical And Physiological Effects
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and exhibit antimicrobial activity.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to undergo oxidation reactions.
Future Directions
There are several future directions for the research on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde. These include the development of new synthetic methods for the preparation of the compound, the investigation of its potential applications in drug discovery, and the exploration of its mechanism of action and physiological effects. Additionally, the development of new fluorescent probes based on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde could lead to the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde involves the reaction between 2-phenylindole and paraformaldehyde in the presence of acetic acid and methanol. The reaction takes place under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of various biomolecules such as amino acids, proteins, and nucleic acids. It has also been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.
properties
CAS RN |
14960-63-5 |
|---|---|
Product Name |
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde |
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-methoxy-2-phenylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NO2/c1-19-17-15-10-6-5-9-13(15)14(11-18)16(17)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
BPVFSHVFYDLETP-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O |
Canonical SMILES |
CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O |
Other CAS RN |
14960-63-5 |
solubility |
2.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



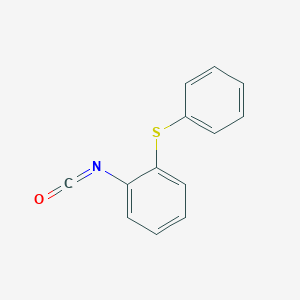
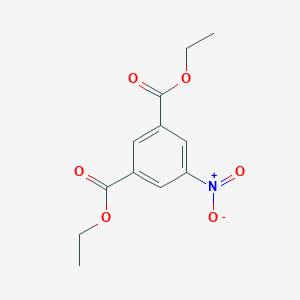
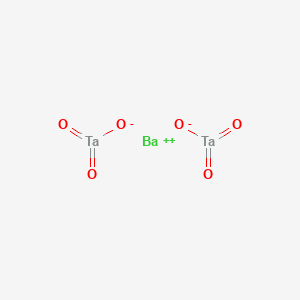
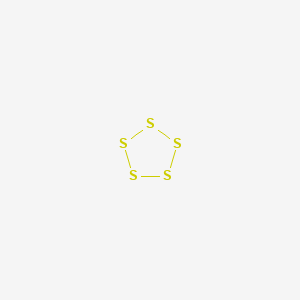
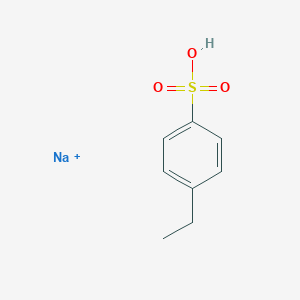
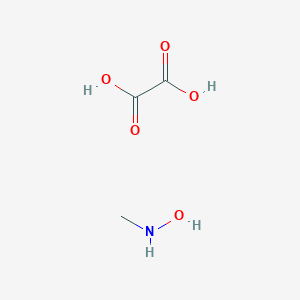
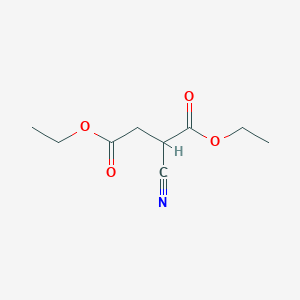
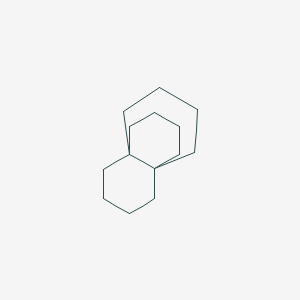
![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

